molecular formula C17H24N6O2 B2560270 2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide CAS No. 2034595-53-2

2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide

Katalognummer B2560270
CAS-Nummer: 2034595-53-2
Molekulargewicht: 344.419
InChI-Schlüssel: FEDOIUJCCSDPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The synthesis involved the reaction of the corresponding amine with triethyl amine .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research has demonstrated the potential of compounds structurally similar to 2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide in the field of antimicrobial therapy. For instance, a study by Desai et al. (2011) synthesized compounds that were screened for in vitro antibacterial and antifungal activities, showing promising results against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Similarly, Patel and Patel (2010) reported the synthesis of fluoroquinolone-based 4-thiazolidinones, which exhibited significant antibacterial and antifungal properties (Patel & Patel, 2010).

Synthesis of Polycyclic Compounds

Zhu et al. (2017) explored the redox-annulations of α-ketoamides with cyclic secondary amines, leading to the synthesis of polycyclic imidazolidinone derivatives. This approach is noteworthy for its efficiency in generating structurally complex molecules, which could have implications in pharmaceutical synthesis and material science (Zhu, Lv, Anesini, & Seidel, 2017).

Potential Antihypertensive Applications

Takai et al. (1986) studied piperidine derivatives with a quinazoline ring system, revealing potential antihypertensive applications. Certain derivatives demonstrated significant hypotensive effects in animal models, highlighting the therapeutic potential of similar structures in cardiovascular diseases (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Antipsychotic Potential

Norman et al. (1996) synthesized heterocyclic carboxamides and evaluated them as potential antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors, with some showing promising in vivo activities. This suggests the relevance of similar structures in developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-Inflammatory and Analgesic Properties

Farag et al. (2012) synthesized quinazolinone derivatives and screened them for anti-inflammatory and analgesic activities. Their findings support the potential of such compounds in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Eigenschaften

IUPAC Name

2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c24-16-18-7-10-23(16)17(25)21-12-5-8-22(9-6-12)15-13-3-1-2-4-14(13)19-11-20-15/h11-12H,1-10H2,(H,18,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDOIUJCCSDPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.